molecular formula C10H8FN B13647384 5-Fluoro-3-methylisoquinoline

5-Fluoro-3-methylisoquinoline

Cat. No.: B13647384
M. Wt: 161.18 g/mol
InChI Key: UVARZMDRTXCYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

    Direct Fluorination: One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Pre-fluorinated Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation:

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroisoquinoline N-oxides, while reduction may produce fluoroisoquinoline derivatives with reduced nitrogen functionalities .

Scientific Research Applications

5-Fluoro-3-methylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved: The pathways affected by this compound depend on its specific biological activity.

Comparison with Similar Compounds

    5-Fluoroisoquinoline: Similar to 5-Fluoro-3-methylisoquinoline, this compound has a fluorine atom on the isoquinoline ring but lacks the methyl group.

    3-Methylisoquinoline: This compound has a methyl group on the isoquinoline ring but lacks the fluorine atom.

    Fluoroquinolines: These compounds have a fluorine atom on the quinoline ring, a structural isomer of isoquinoline.

Uniqueness: The uniqueness of this compound lies in its combined fluorine and methyl substituents, which confer distinct reactivity and biological activity. The presence of both groups can enhance its interaction with molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

5-fluoro-3-methylisoquinoline

InChI

InChI=1S/C10H8FN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3

InChI Key

UVARZMDRTXCYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2F)C=N1

Origin of Product

United States

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